Cas no 809-51-8 (7-Oxo Cholesterol 3-Acetate)

7-Oxo Cholesterol 3-Acetate structure
7-Oxo Cholesterol 3-Acetate structure
Product Name:7-Oxo Cholesterol 3-Acetate
CAS番号:809-51-8
MF:C29H46O3
メガワット:442.673749446869
CID:724670
PubChem ID:101861
Update Time:2025-05-28

7-Oxo Cholesterol 3-Acetate 化学的及び物理的性質

名前と識別子

    • Cholest-5-en-7-one,3-(acetyloxy)-, (3b)-
    • 7-Oxo Cholesterol 3-Acetate
    • 7-Oxo Cholesterol 3-
    • 7-OXO CHOLESTEROL 3-ACETATE,WHITE SOLID
    • 7-oxocholest-5-en-3-beta-yl acetate
    • 7-Oxocholesteryl acetate
    • 7-ketocholesterol acetate
    • 7-Ketocholesteryl Acetate
    • 7-Oxocholesterol acetate
    • 7-oxo-cholesteryl acetate
    • (3β)-3-(Acetyloxy)cholest-5-en-7-one (ACI)
    • Cholest-5-en-7-one, 3β-hydroxy-, acetate (6CI, 7CI, 8CI)
    • 3β-Acetoxycholest-5-en-7-one
    • 3β-Hydroxycholest-5-en-7-one acetate
    • 7-Oxocholest-5-en-3β-yl acetate
    • 7-Oxocholesterol 3-acetate
    • NSC 59469
    • FS-7324
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • 7-Oxocholest-5-en-3-yl acetate #
    • LMST01010385
    • NSC-59469
    • Cholest-5-en-7-one, 3-(acetyloxy)-, (3.beta.)-
    • 5-Cholesten-3.beta.-ol-7-one, acetate
    • DTXSID701308561
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • PMBSWZWCNKVWLV-OLVLZXMISA-N
    • AKOS040734323
    • Cholest-5-en-7-one, (3.beta.)-
    • CHEMBL2442166
    • 3beta-acetoxy-cholest-5-en-7-one
    • Cholest-5-en-7-one, acetate
    • 809-51-8
    • Cholest-5-en-7-one, 3.beta.-hydroxy-, acetate
    • NSC59469
    • 3I(2)-Acetoxycholest-5-en-7-one
    • SCHEMBL4275934
    • (1R,3AS,3BS,7S,9AR,9BS,11AR)-9A,11A-DIMETHYL-1-[(2R)-6-METHYLHEPTAN-2-YL]-4-OXO-1H,2H,3H,3AH,3BH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
    • CHEBI:230559
    • NS00042299
    • EINECS 212-368-1
    • インチ: 1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
    • InChIKey: PMBSWZWCNKVWLV-OLVLZXMISA-N
    • ほほえんだ: O=C1C=C2C[C@H](CC[C@]2(C)[C@H]2CC[C@@]3([C@@H]([C@H](C)CCCC(C)C)CC[C@H]3[C@H]12)C)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 442.34500
  • どういたいしつりょう: 442.34469533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 766
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.1
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ゆうかいてん: 150 - 154°C
  • ふってん: 174.3±8.0 °C at 760 mmHg
  • フラッシュポイント: 66.6±10.9 °C
  • ようかいど: Chloroform (Slightly), Methanol (Slightly, heated)
  • PSA: 43.37000
  • LogP: 7.13850
  • じょうきあつ: 0.4±0.7 mmHg at 25°C

7-Oxo Cholesterol 3-Acetate セキュリティ情報

7-Oxo Cholesterol 3-Acetate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O869985-5mg
7-Oxo Cholesterol 3-Acetate
809-51-8
5mg
$ 167.00 2023-09-06
TRC
O869985-10 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
10mg
185.00 2021-07-22
TRC
O869985-25 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
25mg
425.00 2021-07-22
TRC
O869985-50 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
50mg
790.00 2021-07-22
TRC
O869985-100 mg
7-Oxo Cholesterol 3-Acetate
809-51-8
100MG
1455.00 2021-07-22
TRC
O869985-10mg
7-Oxo Cholesterol 3-Acetate
809-51-8
10mg
$ 230.00 2023-04-15
TRC
O869985-25mg
7-Oxo Cholesterol 3-Acetate
809-51-8
25mg
$ 523.00 2023-09-06
TRC
O869985-50mg
7-Oxo Cholesterol 3-Acetate
809-51-8
50mg
$ 965.00 2023-04-15
TRC
O869985-100mg
7-Oxo Cholesterol 3-Acetate
809-51-8
100mg
$ 1774.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-477591-10 mg
7-Oxo Cholesterol 3-Acetate,
809-51-8
10mg
¥2,858.00 2023-07-10

7-Oxo Cholesterol 3-Acetate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Pyridine
リファレンス
Osmium tetroxide oxidation of cyclic allylic alcohols
Liu, Zhiyu; et al, Youji Huaxue, 1990, 10(1), 38-40

合成方法 2

はんのうじょうけん
1.1 Reagents: Pyridinium, 1-sulfo-, (T-4)-fluorotrioxochromate(1-) (1:1) ;  400 s
リファレンス
Efficient Selective Oxidation of Organic Substrates Using Pyridinium Sulfonate Halochromate Under Solvent-Free Conditions and Microwave Irradiation: Experimental and Theoretical Study
Bekhradnia, Ahmad R.; et al, Synthesis and Reactivity in Inorganic, 2012, 42(5), 705-710

合成方法 3

はんのうじょうけん
1.1 Solvents: Acetic acid
リファレンス
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

合成方法 4

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Solvents: Acetic acid
リファレンス
Synthesis of some allylic acetoxy derivatives in the steroid series
Stary, Ivo; et al, Collection of Czechoslovak Chemical Communications, 1985, 50(5), 1227-38

合成方法 5

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.2 2 h, -20 °C; -20 °C → rt
リファレンス
Synthesis of Oxidized 3β,3'β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples
Zmyslowski, Adam; et al, International Journal of Molecular Sciences, 2021, 22(19),

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ;  0 °C; 17 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Pyridine ,  Chromium trioxide Solvents: Dichloromethane ,  Water ;  rt; 6 h, rt
リファレンス
Semisynthesis and quantitative structure-activity relationship (QSAR) study of some cholesterol-based hydrazone derivatives as insecticidal agents
Yang, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4806-4812

合成方法 7

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  p-Toluenesulfonic acid ,  Water Catalysts: Chromium, dioxobis(tributylhydroxystannanato)- Solvents: Benzene
リファレンス
Bimetallic oxidation catalysts: oxidations with tert-butyl hydroperoxide mediated by bis(tributyltin oxide)dioxochromium(VI)
Muzart, Jacques, Synthetic Communications, 1989, 19(11-12), 2061-7

合成方法 8

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Water Catalysts: Manganese oxide (MnO2) Solvents: Dichloromethane ;  -30 °C; 2 h, -30 °C; -30 °C → -10 °C; 15 h, -10 °C; 5 h, reflux
リファレンス
MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups
Serra, Stefano, European Journal of Organic Chemistry, 2015, 2015(29), 6472-6478

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  20 h, rt
リファレンス
Inhibitory effect of oxygenated cholestan-3β-ol derivatives on the growth of Mycobacterium tuberculosis
Schmidt, Arndt W.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(22), 6111-6113

合成方法 10

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 11

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Benzene
リファレンス
A method of deoximation reaction of lead(IV) acetate with α,β-unsaturated steroidal ketoximes
Shafiullah; et al, Journal of the Indian Chemical Society, 1980, 57(8),

合成方法 12

はんのうじょうけん
1.1 Reagents: Alumina ,  Pyridinium chlorochromate Solvents: Benzene ,  Pyridine ;  24 h, reflux
リファレンス
Stereoselective synthesis of Δ5-3β,7β-dihydroxy sterols and Δ5-3β,7α-dihydroxy sterols with cholinesterase inhibitory activities
Lu, Weigang; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 202-206

合成方法 13

はんのうじょうけん
リファレンス
3β-Acetoxy-7-oxo-24-(trifluoroacetoxy)cholene
, Japan, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
2.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 15

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  4 °C; 3 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Toluene ;  30 h, reflux
リファレンス
Novel Synthesis Strategy for the Preparation of Individual Phytosterol Oxides
Gao, Junlan; et al, Journal of Agricultural and Food Chemistry, 2013, 61(4), 982-988

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium cyanate Solvents: Ethanol ,  Acetic acid ,  Water
1.2 Reagents: Methanesulfonyl chloride Solvents: Pyridine
2.1 Reagents: Lead tetraacetate Solvents: Cyclohexane
3.1 Solvents: Benzene
リファレンス
Dehydrogenation of cyanamides. An approach to cyanimides and carbonyl compounds
Carrau, Reyes; et al, Synthesis, 1986, (12), 1055-8

合成方法 17

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dipyridinium dichromate Solvents: Dichloromethane ,  Water ;  50 h, 40 °C
リファレンス
Improved chromium-catalyzed allylic oxidation of Δ5-steroids with tert-butyl hydroperoxide
Fousteris, Manolis A.; et al, Journal of Molecular Catalysis A: Chemical, 2006, 250(1-2), 70-74

7-Oxo Cholesterol 3-Acetate Raw materials

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